molecular formula C12H14ClN3 B1393238 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride CAS No. 1075729-10-0

1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride

Cat. No. B1393238
M. Wt: 235.71 g/mol
InChI Key: QOZXXZQYYNUAMT-UHFFFAOYSA-N
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Description

“1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride” is a chemical compound with the empirical formula C12H14N3Cl1 . It has a molecular weight of 235.71 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride” are not fully detailed in the available resources. It is known that the compound has a molecular weight of 235.71 .

Scientific Research Applications

Tautomerism and Structural Analysis

  • 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride has been studied for its tautomerism and structural properties. Gubaidullin et al. (2014) found that it exists as a zwitterion in crystal but is unstable in solution, exhibiting a complex tautomerism with the proton localized on the nitrogen atom of the piperidine ring and negative charge delocalized over the pyrazololate fragment (Gubaidullin et al., 2014).

Molecular Conformation

  • Sagar et al. (2017) analyzed the molecular conformations and hydrogen bonding in closely related 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines, revealing significant insights into the structural chemistry of these compounds (Sagar et al., 2017).

Inhibition of Mycobacterium tuberculosis

  • Research by Samala et al. (2013) identified derivatives of 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine as novel inhibitors of Mycobacterium tuberculosis pantothenate synthetase, highlighting its potential in tuberculosis treatment (Samala et al., 2013).

Novel Synthesis Methods

  • Koshetova et al. (2022) reported on the synthesis of novel 7-Aryliden-3,3a,4,5,6,7-(hexahydro-5-(2-ethoxyethyl)-2-phenyl-3-aryl-2H-pyrazolo[4,3-c]pyridines, contributing to the field of organic synthesis and structural chemistry (Koshetova et al., 2022).

Antiproliferative Activity

  • Razmienė et al. (2021) synthesized a library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines and evaluated their antiproliferative activity against various cancer cell lines, demonstrating their potential in cancer therapy (Razmienė et al., 2021).

Optoelectronic Applications

  • El-Menyawy et al. (2019) investigated pyrazolo[4,3-b]pyridine derivatives for their optoelectronic properties, opening avenues for their use in electronic devices (El-Menyawy et al., 2019).

Corrosion Inhibition

  • Dandia et al. (2013) explored pyrazolopyridine derivatives as potential corrosion inhibitors, suggesting their application in material science and engineering (Dandia et al., 2013).

properties

IUPAC Name

1-phenyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3.ClH/c1-2-4-11(5-3-1)15-12-6-7-13-8-10(12)9-14-15;/h1-5,9,13H,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZXXZQYYNUAMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N(N=C2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681064
Record name 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride

CAS RN

1075729-10-0
Record name 1H-Pyrazolo[4,3-c]pyridine, 4,5,6,7-tetrahydro-1-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1075729-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride
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